molecular formula C20H24N4O2S B2818130 N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1105211-20-8

N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2818130
CAS No.: 1105211-20-8
M. Wt: 384.5
InChI Key: MMIIGSNRKJRPMI-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications

Transformations in Heterocyclic Chemistry

The research on transformations of heterocyclic ring systems into other heterocycles such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines showcases the versatility of pyridazinone derivatives in synthesizing complex heterocyclic structures. These transformations are crucial for creating compounds with potential biological activities, illustrating the foundational role of chemical synthesis in drug development and other scientific applications (Kolar et al., 1996).

Synthesis of Novel Classes of Derivatives

The synthesis of a new class of pyridazin-3-one derivatives demonstrates the innovation in creating molecules with potential for further chemical reactions and the discovery of new biological activities. Such research underpins the development of new materials, pharmaceuticals, and biochemical probes, highlighting the importance of synthetic chemistry in expanding the frontiers of science and medicine (Ibrahim & Behbehani, 2014).

Antimicrobial and Antifungal Activities

Research into heterocyclic compounds often explores their biological activities, such as antimicrobial and antifungal properties. Studies on new heterocyclic compounds with expected biological activity provide essential insights into the potential therapeutic applications of these molecules. Such investigations are pivotal for identifying new drug candidates and understanding the molecular basis of their activity (Sayed et al., 2003).

Computational Studies and Biological Applications

Computational studies, alongside experimental synthesis, play a critical role in the design and optimization of heterocyclic compounds with desirable properties. Investigations into the non-linear optical (NLO) properties and molecular docking analyses of synthesized compounds offer valuable insights into their potential applications in materials science and drug design. This integrative approach combining chemistry and computational biology is fundamental for advancing scientific research and technological development (Jayarajan et al., 2019).

Properties

IUPAC Name

N-[6-[4-oxo-4-(2-phenylethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c25-18(21-13-12-15-5-2-1-3-6-15)7-4-14-27-19-11-10-17(23-24-19)22-20(26)16-8-9-16/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIIGSNRKJRPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.